molecular formula C11H18O3Si B13383442 (4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol

(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol

Cat. No.: B13383442
M. Wt: 226.34 g/mol
InChI Key: RFXOZQCLTMAIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol is an organic compound that features a methoxy group, a trimethylsilanyloxy group, and a phenyl ring attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol typically involves the protection of hydroxyl groups and subsequent functionalization. One common method includes the use of trimethylsilyl chloride (TMSCl) to protect the hydroxyl group, followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and functionalization strategies. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy and trimethylsilanyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol involves its interaction with various molecular targets. The methoxy and trimethylsilanyloxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylgoniothalamin: A compound with similar methoxy and phenyl groups but different functional groups.

    2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Another compound with methoxy and phenyl groups, used in various biological applications.

Uniqueness

(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol is unique due to the presence of the trimethylsilanyloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

(4-methoxy-3-trimethylsilyloxyphenyl)methanol

InChI

InChI=1S/C11H18O3Si/c1-13-10-6-5-9(8-12)7-11(10)14-15(2,3)4/h5-7,12H,8H2,1-4H3

InChI Key

RFXOZQCLTMAIOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CO)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.